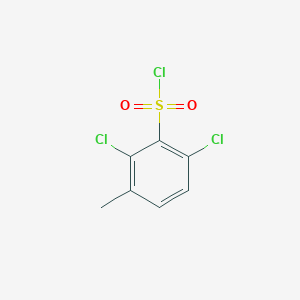

2,6-Dichloro-3-methylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

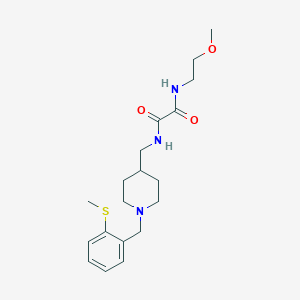

2,6-Dichloro-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-methylbenzenesulfonyl chloride consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl chloride group .Physical And Chemical Properties Analysis

2,6-Dichloro-3-methylbenzenesulfonyl chloride has a melting point of 19-20 degrees Celsius . Other physical and chemical properties such as boiling point and density were not found in the sources I accessed .Safety and Hazards

Mechanism of Action

Target of Action

Sulfonyl chlorides, in general, are known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

The compound, being a sulfonyl chloride, is likely to undergo electrophilic aromatic substitution reactions . In these reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic aromatic compounds. The chlorine atom in the sulfonyl chloride group is a good leaving group, which facilitates the reaction .

Biochemical Pathways

For instance, sulfonamides are often used as inhibitors in enzymatic reactions .

Pharmacokinetics

The compound’s physical properties such as its melting point (11114° C), boiling point (~3498° C at 760 mmHg), and density (~16 g/cm^3) suggest that it is relatively stable and may have low volatility .

Result of Action

The molecular and cellular effects of 2,6-Dichloro-3-methylbenzenesulfonyl chloride’s action would depend on the specific context of its use. In general, the formation of sulfonamides, sulfonic esters, and sulfonic acids can have various effects, ranging from inhibiting enzyme activity to altering cellular signaling pathways .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of 2,6-Dichloro-3-methylbenzenesulfonyl chloride. For instance, its reactivity might increase at higher temperatures or in the presence of a strong base .

properties

IUPAC Name |

2,6-dichloro-3-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(8)7(6(4)9)13(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECQULFAAYGDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-methylbenzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2930012.png)

![N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2930021.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2930023.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide](/img/structure/B2930025.png)

![2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2930029.png)

![1-[4-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B2930035.png)